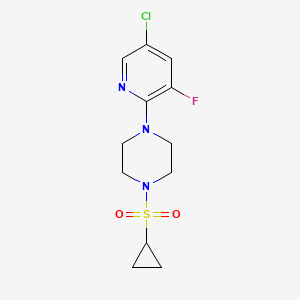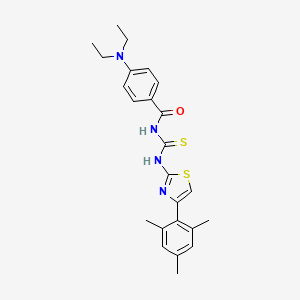
3-(2-Bromo-4-chlorophenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-4-chlorophenoxy)propanoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as BCPP, is a derivative of phenoxy herbicides and has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Analytical Chemistry Applications
In the realm of analytical chemistry, the focus has been on developing methods for the detection and quantification of chlorophenoxy acid herbicides, which are structurally related to 3-(2-Bromo-4-chlorophenoxy)propanoic acid. For instance, Rosales-Conrado et al. (2008) have developed a methodology for the multiresidue determination of chlorophenoxy acid herbicides in human urine samples by employing solid-phase extraction and capillary LC–UV detection, showcasing the importance of these compounds in monitoring environmental and health safety standards Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2008.
Environmental Science Applications
The environmental impact and dynamics of chlorophenoxy acids, including derivatives of this compound, have been a significant area of research. Studies have focused on the removal techniques of chlorophenols from aqueous media using innovative methods. Adeyemi et al. (2020) explored the use of hydrophobic deep eutectic solvents for the effective removal of chlorophenols from water, highlighting the environmental risks posed by chlorophenols and the effectiveness of novel removal strategies Adeyemi, Sulaiman, Almazroui, Al-Hammadi, & Alnashef, 2020.
Materials Science Applications
In materials science, the derivatives of this compound have been used to synthesize novel materials with potential applications in various industries. Trejo-Machin et al. (2017) investigated the use of phloretic acid, a compound structurally similar to this compound, for the synthesis of polybenzoxazine, a material with a wide range of applications due to its thermal and thermo-mechanical properties. This study showcases the potential of such compounds in developing new materials that are sustainable and have varied applications Trejo-Machin, Verge, Puchot, & Quintana, 2017.
Synthesis and Reactivity Studies
Research into the synthesis and reactivity of compounds related to this compound provides insights into their potential applications in organic synthesis and chemical production. Studies on compounds like 3-(trichlorogermyl)propanoic acid have shed light on the unusual properties and reactivity patterns of these compounds, offering pathways to synthesize novel chemicals with specific functions Qiang, Xianshun, Qingmin, Tao, & Zhang, 2010.
Propriétés
IUPAC Name |
3-(2-bromo-4-chlorophenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c10-7-5-6(11)1-2-8(7)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSPEOKXKCJLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B2578187.png)


![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2578190.png)
![5-fluoro-2-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2578192.png)

![4,6-Dimethyl-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2578196.png)
![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2578197.png)
![(2R,3R)-2-[(1-But-2-ynoylpiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2578198.png)
![2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide](/img/structure/B2578199.png)

![ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B2578203.png)
